molecular formula C22H20N2O4 B12190350 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Cat. No.: B12190350
M. Wt: 376.4 g/mol
InChI Key: UBXXDIBSZYVLSS-RGVLZGJSSA-N
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Description

This compound features a hybrid scaffold combining an indole ring fused to a benzofuran moiety, with a dimethylcarbamate group at the 6-position of the benzofuran. The (2E)-configuration of the methylidene group and the 1-ethyl substitution on the indole are critical for its stereoelectronic properties.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H20N2O4/c1-4-24-13-14(16-7-5-6-8-18(16)24)11-20-21(25)17-10-9-15(12-19(17)28-20)27-22(26)23(2)3/h5-13H,4H2,1-3H3/b20-11+

InChI Key

UBXXDIBSZYVLSS-RGVLZGJSSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling through a condensation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of various biochemical processes. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In industrial applications, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms and optimize its applications.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Indole-benzofuran 1-Ethylindole, dimethylcarbamate Enhanced stability, E-configuration
Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3b) Indole-benzofuran 1-Methylindole, hydroxyl, ethyl ester Lower metabolic stability due to ester/hydroxyl groups
2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate (2e) Purine Cyclohexylmethyl, diphenylcarbamate Carbamate group but divergent core (purine vs. benzofuran)

Key Observations :

  • Indole Substitution : The 1-ethyl group in the target compound may increase lipophilicity compared to 1-methyl analogs (e.g., 3b), affecting membrane permeability .
  • Carbamate vs. Ester/Hydroxyl : Dimethylcarbamate provides resistance to hydrolysis relative to esters or hydroxyl groups, as seen in 3b, which has a hydrolytically labile ester moiety .
  • Core Structure : Purine-based analogs (e.g., 2e) exhibit distinct bioactivity profiles due to differences in aromatic systems and hydrogen-bonding capabilities .

Bioactivity and Target Interactions

Evidence from bioactivity clustering (NCI-60 dataset and PubChem) indicates that indole-benzofuran derivatives often cluster together due to shared protein targets, such as kinases or cytochrome P450 enzymes . However, substituents like dimethylcarbamate may alter target specificity. For example:

  • 3b : The hydroxyl group facilitates interactions with polar residues in enzymes, but its ester group limits bioavailability .
  • Target Compound : The dimethylcarbamate may engage in hydrophobic interactions or act as a prodrug, releasing active metabolites upon hydrolysis.

Computational Similarity Metrics

Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to indole-benzofurans like 3b but low similarity (<0.3) to purine-based carbamates (e.g., 2e) . This aligns with , where structural similarity correlates with bioactivity clustering.

Limitations and Caveats

  • Structural vs. Functional Similarity: As noted in , compounds with similar structures may exhibit divergent bioactivities due to subtle stereochemical or electronic differences .
  • Data Gaps : Specific bioactivity data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, with CAS number 929418-21-3, is a complex organic molecule featuring an indole moiety, a benzofuran ring, and a carbamate functional group. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurobiology.

The molecular formula of the compound is C28H23N1O6C_{28}H_{23}N_{1}O_{6}, with a molecular weight of 469.5 g/mol. Its structure is characterized by the following features:

PropertyValue
Molecular FormulaC28H23NO6
Molecular Weight469.5 g/mol
CAS Number929418-21-3

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The indole and benzofuran components are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have demonstrated significant antitumor effects. For instance:

  • In Vitro Studies : The compound has been tested against various human tumor cell lines, showing cytotoxic effects comparable to established chemotherapeutics. The MTT assay was utilized to measure cell viability after treatment, revealing dose-dependent inhibition of cell growth in colon and lung cancer cell lines .
  • Case Study : A study involving 2-(1H-indol-3-yl)-2-oxo-acetamides highlighted their effectiveness against solid tumors, particularly colorectal carcinoma. The administration of these compounds resulted in significant tumor reduction in animal models .

Neuroprotective Effects

The potential neuroprotective properties of the compound are also noteworthy:

  • Acetylcholinesterase Inhibition : Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic signaling in the brain, offering therapeutic benefits .
  • Cognitive Enhancement : Preliminary studies suggest that derivatives of indole-based compounds can improve learning and memory in animal models through antioxidant mechanisms and modulation of neurotransmitter systems .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies should evaluate the compound's safety profile, including acute and chronic toxicity tests in relevant animal models.

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